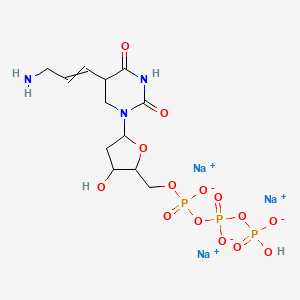
AA-dUTP sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AA-dUTP sodium salt, also known as Aminoallyl-dUTP sodium salt, is a fluorescent dye that can be used to stain cDNA . It is an analogue of 2’-deoxyuridine-5’-O-triphosphate (dUTP) in which the hydrogen in position 5 of the uracil nucleobase is replaced by an aminoallyl group .
Synthesis Analysis
Aminoallyl-dUTP may be used for indirect stable labeling of first-strand cDNA synthesis via polymerase chain reaction (PCR). It functions as a reactive site for subsequent labeling by reactive fluorescent probes .Molecular Structure Analysis
The empirical formula of AA-dUTP sodium salt is C12H20N3O14P3·xNa+ . The molecular weight is 523.22 (free acid basis) .Chemical Reactions Analysis
AA-dUTP sodium salt can be used to produce amine-containing DNA by conventional enzymatic incorporation methods such as reverse transcription, nick translation, random primed labeling, or PCR .Aplicaciones Científicas De Investigación
Affinity Chromatography
AA-dUTP sodium salt can be utilized as a ligand in affinity chromatography. This application takes advantage of the compound’s ability to bind selectively to certain proteins or molecules, facilitating their separation and purification from complex mixtures .
DNA Labeling
The compound is suitable for enzymatic incorporation into DNA during synthesis. Post incorporation, the amine-containing DNA can be labeled with fluorescent dyes, biotin, or other haptens using peptide coupling methods. This is particularly useful in molecular biology for tracking or quantifying DNA in various assays .
cDNA Synthesis and Labeling
AA-dUTP is used for indirect stable labeling of first-strand cDNA during synthesis via polymerase chain reaction (PCR). This allows for the subsequent detection or quantification of the cDNA in gene expression studies .
Fluorophore Modification
The aminoallyl group in AA-dUTP makes it suitable for modification with fluorophores. This property is exploited in designing probes for fluorescence microscopy or flow cytometry, where the labeled nucleotide can be incorporated into nucleic acids .
Marker Attachment
Besides fluorophores, AA-dUTP can be modified with other markers such as biotin or radioactive isotopes. These markers are used in various detection methods, including Southern blotting or in situ hybridization .
Affinity Tags
The aminoallyl group can serve as an affinity tag, which can be bound by specific antibodies or other binding partners. This application is useful in immunoprecipitation and other techniques where isolation of tagged molecules is required .
Nanotechnology
Similarly, such compounds may also find applications in nanotechnology, where they could be used to construct nanoscale devices or materials with specific properties.
BIOLOG - Technical Information about AA-dUTP Biotium - 5-Aminoallyl-dUTP (AA-dUTP), Lyophilized Powder MilliporeSigma - Aminoallyl-dUTP
Mecanismo De Acción
Target of Action
AA-dUTP sodium salt, also known as 5-(3-Aminoallyl)-2’-deoxyuridine-5’-O-triphosphate, is an analogue of 2’-deoxyuridine-5’-O-triphosphate (dUTP) where the hydrogen in position 5 of the uracil nucleobase is replaced by an aminoallyl group . The primary targets of AA-dUTP are DNA polymerases, which incorporate it into DNA during replication or repair .
Mode of Action
AA-dUTP is incorporated into DNA by DNA polymerases during replication or repair, similar to dUTP . The presence of the aminoallyl group allows for subsequent labeling with reactive fluorescent probes or other markers . This makes AA-dUTP a valuable tool for creating labeled DNA for various applications, such as fluorescence in situ hybridization (FISH) and microarray experiments .
Biochemical Pathways
The primary biochemical pathway involving AA-dUTP is DNA synthesis, where it is incorporated into the growing DNA strand by DNA polymerases . Once incorporated, the aminoallyl group on AA-dUTP can react with various probes, allowing for the visualization or detection of specific DNA sequences .
Result of Action
The incorporation of AA-dUTP into DNA results in a DNA molecule that can be specifically labeled and visualized . This allows researchers to track the location and movement of specific DNA sequences in cells or tissues, providing valuable insights into genetic function and regulation .
Action Environment
The action of AA-dUTP is influenced by various environmental factors. For instance, its stability is affected by temperature, with the compound being most stable when stored as an aqueous solution in the freezer . At ambient temperature, the compound slowly starts to decompose . Therefore, to maintain its original high quality, it is recommended to allow thawing only before using the product . Additionally, the efficiency of AA-dUTP incorporation and subsequent labeling can be influenced by the conditions of the DNA synthesis reaction, including the type of DNA polymerase used and the reaction pH .
Propiedades
IUPAC Name |
trisodium;[[[5-[5-(3-aminoprop-1-enyl)-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N3O14P3.3Na/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h1-2,7-10,16H,3-6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21);;;/q;3*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJNICVUBCOHMY-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)C=CCN)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3Na3O14P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile](/img/structure/B560466.png)



![2-[5-[(3,4-Dichlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B560470.png)




![4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine](/img/structure/B560478.png)
![Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate](/img/structure/B560481.png)


